

Denfivontinib adverse events management

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Compound Focus: Denfivontinib

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Denfivontinib: Current Knowledge

The table below summarizes the key information available for **Denfivontinib**.

Property	Details
Drug Name	Denfivontinib (also known as SKI-G-801, G-749) [1]
Drug Class	Small Molecule [1]
Primary Targets	FLT3 (Receptor-type tyrosine-protein kinase FLT3) and AXL [2] [1]
Mechanism of Action	Inhibitor of FLT3 and AXL receptor tyrosine kinases [1]. In combination with anti-PD-1 therapy, it activates effector T cells and enhances antitumor effects by promoting NLRP3 inflammasome formation [3].
Development Status	Investigational; in clinical trials for Advanced Solid Tumors and Relapsed/Refractory Acute Myeloid Leukemia (AML) [1].
Reported Adverse Events	No specific data found in the current search results.

Frequently Asked Questions (FAQ)

Given the lack of specific safety data, here are answers to common questions based on its drug class and general principles of clinical research.

- **Q: Where can I find the official safety profile for Denfivontinib?**

- **A:** A comprehensive safety profile is not yet publicly available. The most reliable source for emerging data will be the official clinical trial listings (e.g., ClinicalTrials.gov, identifier NCT05971862 as mentioned in one study [3]) and subsequent peer-reviewed publications from these trials.

- **Q: What types of adverse events should researchers anticipate?**

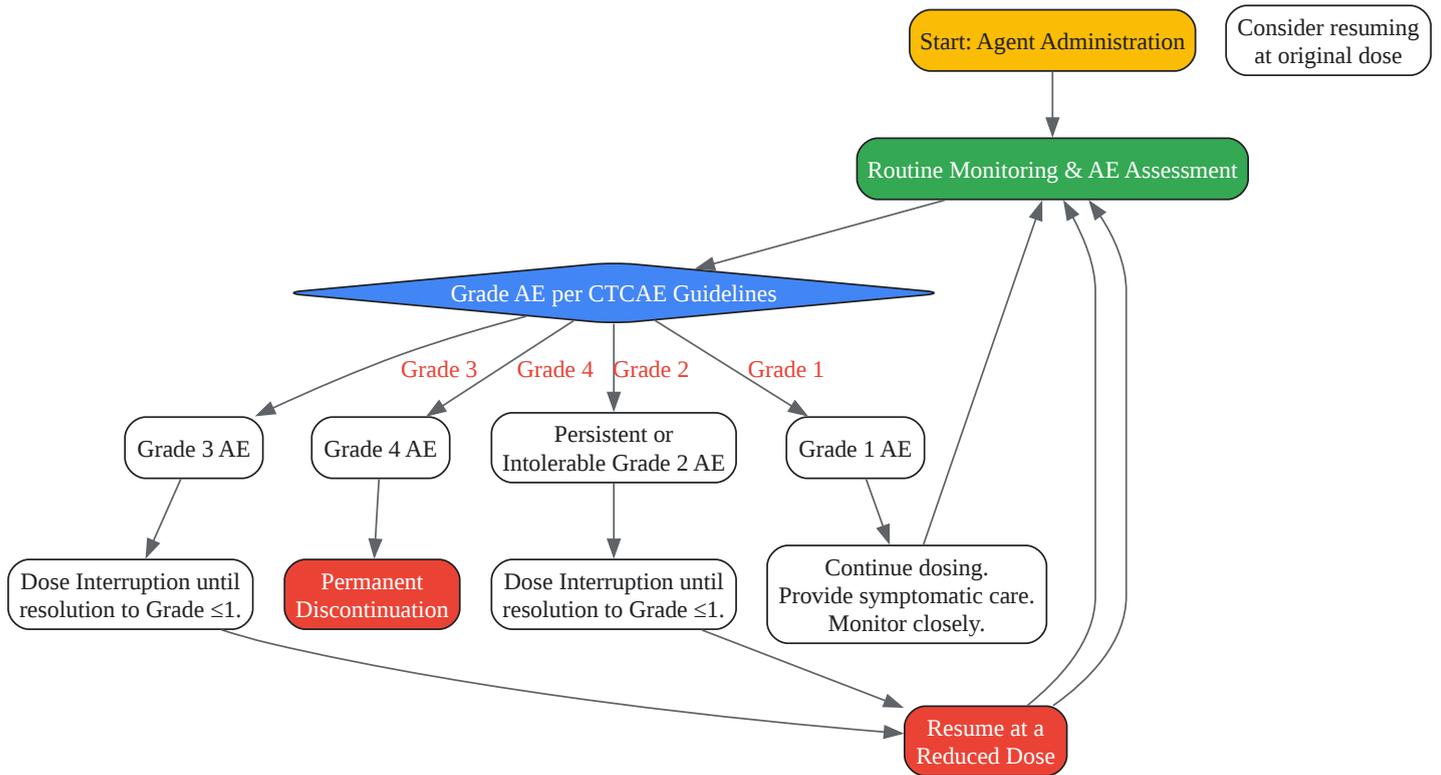
- **A:** While specific to **Denfivontinib** are unknown, researchers can use a "class-effect" approach. As a multi-kinase inhibitor, it may share toxicities with similar drugs. Common adverse events for kinase inhibitors include fatigue, diarrhea, rash, hand-foot skin reaction, hypertension, and decreased appetite [4] [5]. Proactive monitoring for these is recommended.

- **Q: How are adverse events typically managed in kinase inhibitor trials?**

- **A:** Standard management for moderate to severe adverse events often involves **dose interruptions** and **dose reductions** [4] [5]. For drugs with a short half-life, holding the dose for a few days can allow for rapid symptom improvement [6]. The goal is to manage the toxicity effectively while maintaining the patient on the highest tolerable dose to preserve treatment efficacy [5].

Experimental Protocol & Monitoring Workflow

For research and development purposes, the following workflow outlines a general strategy for monitoring and managing potential adverse events (AEs) in a pre-clinical or clinical setting involving a drug like **Denfivontinib**.



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The associated decision logic is based on the Common Terminology Criteria for Adverse Events (CTCAE) and expert consensus on managing kinase inhibitors [4] [6] [5].

Proactive Management Strategies for Common AEs

The table below outlines proactive measures for common kinase inhibitor-associated AEs, which may be relevant for **Denfivontinib**.

Adverse Event	Prophylactic & Monitoring Strategies	Intervention & Dose Management
Hypertension	Monitor blood pressure regularly [5].	Antihypertensive therapy. For severe hypertension, consider dose interruption until controlled [5].
Diarrhea	Patient education on diet and hydration.	Antidiarrheal medication. For persistent Grade 2/3, interrupt dose until improvement, then resume at same or reduced dose [4] [5].
Fatigue / Asthenia	Manage patient expectations; schedule rest.	Rule out other causes. For intolerable Grade 2/3, short dose hold (few days) followed by dose reduction can be effective [4] [6].
Hand-Foot Skin Reaction (HFSR) / PPES	Regular skin assessment, moisturizers, wear soft footwear.	Topical emollients. For Grade 2/3, dose interruption until resolved, followed by dose reduction [4] [5].
Decreased Appetite / Weight Loss	Monitor weight; nutritional consultation.	Provide dietary support. Manage underlying causes like nausea [5].

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